molecular formula C9H12ClN3O B1529746 4-Amino-2-chloro-6-morpholinopyridine CAS No. 878809-77-9

4-Amino-2-chloro-6-morpholinopyridine

Cat. No. B1529746
M. Wt: 213.66 g/mol
InChI Key: MQMWPHZNMJNGAY-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-morpholinopyridine (ACMP) is a chemical compound that has attracted a lot of attention in the scientific community due to its numerous properties. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .


Molecular Structure Analysis

The molecular formula of 4-Amino-2-chloro-6-morpholinopyridine is C9H12ClN3O, and it has a molecular weight of 213.67 g/mol . The InChI code is 1S/C9H12ClN3O/c10-7-5-8(11)12-9(6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) .


Physical And Chemical Properties Analysis

4-Amino-2-chloro-6-morpholinopyridine is a white to light yellow crystalline powder . It has a high boiling point of 153°C, indicating its stability under high temperatures . This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .

Scientific Research Applications

Polymorphism and Structural Analysis

4-Amino-2-chloro-6-morpholinopyrimidine, a related compound, demonstrates polymorphism, exhibiting different crystalline forms based on the solvent used during crystallization. This characteristic is vital in understanding the compound's physical and chemical properties, impacting its applications in materials science and pharmaceuticals (Bowes et al., 2003).

Chemical Synthesis and Reactivity

The compound has been utilized in the synthesis of various chemical structures. For instance, its reactivity with different agents leads to the formation of complex molecular structures, which are crucial in the development of new materials and drugs. This includes its use in creating pyrimidines and pyridines, which are core structures in many pharmaceuticals (Al-Issa, 2012).

Biological Applications

In the realm of biology, derivatives of 4-Amino-2-chloro-6-morpholinopyridine have shown potential in insecticide development. Specific derivatives exhibit significant insecticidal activities, which could be leveraged in agricultural practices to control pest populations (Bakhite et al., 2014).

Applications in Material Science

The compound's derivatives have been explored in the field of material science, particularly in the development of fluorescent chemosensors. These chemosensors have potential applications in detecting hazardous substances, demonstrating the versatility of 4-Amino-2-chloro-6-morpholinopyridine in creating materials with specific, sensitive detection capabilities (Cai et al., 2017).

Pharmacological Research

In pharmacological research, the compound has been used to synthesize various bioactive molecules. For example, it has been employed in creating compounds with potential anti-inflammatory, analgesic, and antibacterial activities. This underscores its importance in medicinal chemistry as a building block for developing new therapeutic agents (Hussein et al., 2011).

properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMWPHZNMJNGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-6-morpholinopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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